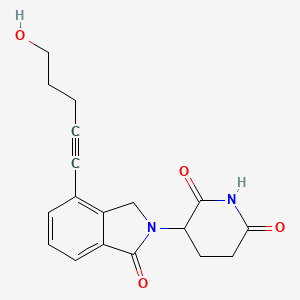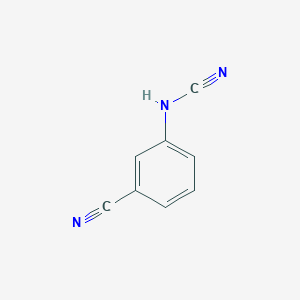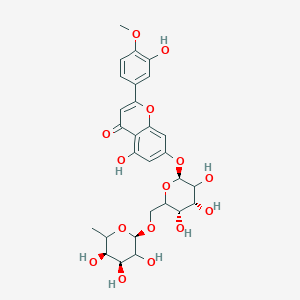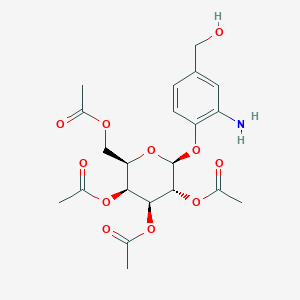![molecular formula C11H17N2O4S- B14057768 2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate](/img/structure/B14057768.png)
2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(4-amino-3-methylphenyl)ethyl]amino}ethyl sulfate is a chemical compound known for its role as a color developing agent in photographic processesThis compound is used in the development of color films, where it plays a crucial role in forming color dye molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-amino-3-methylphenyl)ethyl]amino}ethyl sulfate involves the reaction of 4-amino-3-methylphenyl ethylamine with ethylene oxide, followed by sulfonation with sulfuric acid. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures .
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(4-amino-3-methylphenyl)ethyl]amino}ethyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-{[2-(4-amino-3-methylphenyl)ethyl]amino}ethyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a marker in molecular biology studies.
Medicine: Investigated for potential therapeutic applications due to its chemical properties.
Industry: Widely used in the photographic industry for color film development.
Mecanismo De Acción
The mechanism of action of 2-{[2-(4-amino-3-methylphenyl)ethyl]amino}ethyl sulfate involves its role as a developing agent in photographic processes. After reducing a silver atom in a silver halide crystal, the oxidized developing agent combines with a color coupler to form a color dye molecule. This process is crucial for the development of color images in photographic films .
Comparación Con Compuestos Similares
Similar Compounds
Color Developing Agent 1: Another developing agent used in photographic processes.
Color Developing Agent 2: Similar in function but with different chemical properties.
Color Developing Agent 4: Used in specific photographic processes with unique characteristics.
Uniqueness
2-{[2-(4-amino-3-methylphenyl)ethyl]amino}ethyl sulfate is unique due to its specific chemical structure, which provides optimal performance in color development processes. Its ability to form stable color dye molecules makes it a preferred choice in the photographic industry .
Propiedades
Fórmula molecular |
C11H17N2O4S- |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
2-[2-(4-amino-3-methylphenyl)ethylamino]ethyl sulfate |
InChI |
InChI=1S/C11H18N2O4S/c1-9-8-10(2-3-11(9)12)4-5-13-6-7-17-18(14,15)16/h2-3,8,13H,4-7,12H2,1H3,(H,14,15,16)/p-1 |
Clave InChI |
PAKRTBVWAWXANG-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=CC(=C1)CCNCCOS(=O)(=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14057715.png)
![[(4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14057720.png)


![Methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate](/img/structure/B14057732.png)





